Acetylene--benzene (1/1)
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
264146-43-2 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
acetylene;benzene |
InChI |
InChI=1S/C6H6.C2H2/c1-2-4-6-5-3-1;1-2/h1-6H;1-2H |
InChI Key |
NEBFBVFMEJNMTO-UHFFFAOYSA-N |
Canonical SMILES |
C#C.C1=CC=CC=C1 |
Origin of Product |
United States |
Theoretical and Computational Methodologies for Characterizing the Acetylene–benzene 1/1 Complex
Ab Initio Quantum Chemistry Approaches
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous framework for studying molecular systems. For the acetylene-benzene complex, high-level correlated methods are essential to capture the subtle electron correlation effects that govern its binding.
The Coupled-Cluster with Single and Double Excitations and Perturbative Triples, abbreviated as CCSD(T), is widely regarded as the "gold standard" in quantum chemistry for obtaining highly accurate energies. acs.org This method is particularly adept at describing electron correlation, which is a key component of the dispersion forces that play a significant role in the stability of the acetylene-benzene complex.
Research has employed the CCSD(T) method to compute the stabilization energies of the C–H···π complex formed between acetylene (B1199291) and benzene (B151609). acs.orgnih.gov These calculations are often performed in conjunction with large basis sets and extrapolated to the complete basis set (CBS) limit to minimize basis set incompleteness error and provide benchmark-quality interaction energies. acs.orgnih.gov For the acetylene-benzene complex, the interaction energy has been determined to be approximately 11 kJ/mol. aip.org Studies have also investigated the influence of substituents on the benzene ring, revealing that electron-donating groups strengthen the interaction, while electron-withdrawing groups weaken it. acs.orgnih.gov
The electrostatic contribution to the intermolecular interaction in the acetylene-benzene complex is substantial due to the polarization of the acetylenic C-H bond. aip.org Energy decomposition analysis has shown that both dispersion and electrostatic interactions are major driving forces for the stabilization of the complex. acs.orgnih.gov
| Complex | Interaction Energy (kcal/mol) |
|---|---|
| hexafluorobenzene–acetylene | -1.53 |
| sym-trifluorobenzene–acetylene | -1.88 |
| benzene–acetylene | -2.27 |
| sym-trimethylbenzene–acetylene | -2.92 |
| hexamethylbenzene–acetylene | -3.48 |
Møller–Plesset perturbation theory, particularly at the second order (MP2), offers a computationally less demanding alternative to CCSD(T) for including electron correlation. wikipedia.orgq-chem.com It is frequently used for geometry optimizations and frequency calculations of van der Waals complexes like acetylene-benzene, providing valuable insights into their structure and stability. aip.orgnih.gov
MP2 calculations have been instrumental in identifying the preferred geometry of the acetylene-benzene complex, which is a T-shaped structure where the acetylene molecule is oriented perpendicularly to the benzene ring, with one of its hydrogen atoms pointing towards the center of the aromatic ring. researchgate.net This geometry facilitates a favorable C–H···π interaction. The method has been used with various basis sets, such as aug-cc-pVDZ, to optimize the geometries of such complexes. aip.org
While generally reliable for non-covalent interactions, standard MP2 theory can sometimes overestimate the interaction energies. nih.gov Nevertheless, it remains a vital tool for exploring the potential energy surfaces of such complexes and for providing initial structures for more accurate single-point energy calculations using methods like CCSD(T).
The accuracy of ab initio calculations is highly dependent on the size of the basis set used to describe the molecular orbitals. To achieve benchmark accuracy, it is often necessary to extrapolate the calculated energies to the Complete Basis Set (CBS) limit. This procedure minimizes the error that arises from using a finite basis set. usu.edunih.gov
CBS extrapolation schemes are commonly used in conjunction with high-level correlation methods like CCSD(T) and MP2. acs.orgnih.govnih.gov These schemes typically involve performing calculations with a series of systematically larger basis sets, such as the correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ, aug-cc-pVQZ), and then fitting the energies to an analytical form that describes the convergence with respect to the basis set size. usu.eduuni-muenchen.de This allows for a more reliable determination of interaction energies, bringing theoretical predictions into closer agreement with experimental data. acs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a popular and computationally efficient method for studying large molecular systems. However, standard DFT functionals often struggle to accurately describe the long-range dispersion interactions that are crucial for van der Waals complexes like acetylene-benzene. nih.gov This has led to the development of specialized functionals and correction schemes.
Meta-hybrid density functionals, which include the kinetic energy density in addition to the density and its gradient, have shown improved performance for non-covalent interactions. The M06-2X and M05-2X functionals, developed by the Truhlar group, have been specifically parameterized to handle a broad range of chemical interactions, including those dominated by dispersion. nih.govnih.govq-chem.com
Studies have assessed the performance of various DFT methods for the acetylene-benzene complex, and functionals like M06-2X, M05-2X, and ωB97X-D have been identified as some of the best performers for predicting interaction energies when compared to high-level CCSD(T) results. acs.orgnih.gov These functionals provide a good balance between computational cost and accuracy, making them suitable for studying larger systems or for performing molecular dynamics simulations. nih.govescholarship.org
| Functional | Interaction Energy (kcal/mol) | Deviation from CCSD(T) (kcal/mol) |
|---|---|---|
| M05-2X | -2.25 | +0.02 |
| M06-2X | -2.31 | -0.04 |
| ωB97X-D | -2.21 | +0.06 |
To address the shortcomings of standard DFT functionals in describing dispersion forces, various dispersion correction schemes have been developed. These approaches, often denoted as DFT-D, add an empirical energy term to the DFT energy to account for the missing long-range electron correlation effects. nih.gov
The DFT-D methods have been successfully applied to the study of the benzene dimer and related aromatic systems, providing a more accurate description of the potential energy surface. acs.orgacs.orgnih.gov These corrections are crucial for obtaining reliable geometries and interaction energies for the acetylene-benzene complex with DFT. The parameters of the dispersion correction are often fitted to reproduce high-level ab initio data, ensuring their accuracy for the systems of interest. acs.org The inclusion of such corrections is now standard practice for DFT studies of non-covalently bound systems.
Assessment of DFT Performance against High-Level Ab Initio Data
The accurate theoretical description of non-covalent interactions, such as the C-H···π bond in the acetylene-benzene complex, necessitates a careful selection of computational methods. While high-level ab initio methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] at the complete basis set (CBS) limit provide benchmark-quality data, their computational cost is prohibitive for larger systems. nih.govresearchgate.net Consequently, Density Functional Theory (DFT) methods are frequently employed, but their performance must be rigorously assessed against these benchmarks. nih.gov
Studies have shown that various recently developed DFT functionals offer a reliable and computationally efficient alternative for studying the acetylene-benzene complex and its derivatives. nih.gov A systematic assessment of different functionals revealed that the M05-2X, M06-2X, and ωB97X-D methods are among the best performers for describing the C-H···π interaction. nih.govacs.org For instance, calculations at the M06-2X/6-311+G(d,p) level of theory predict a binding energy of 2.91 kcal/mol for the benzene-acetylene complex. researchgate.net This value shows excellent agreement with the experimental binding energy of 2.7 ± 0.2 kcal/mol and results from high-level CCSD(T) calculations, which estimate the interaction energy to be between 2.70 and 2.8 kcal/mol. researchgate.net
The table below summarizes the performance of selected computational methods in determining the interaction energy of the acetylene-benzene complex.
| Method | Basis Set | Interaction Energy (kcal/mol) | Reference |
| Experiment | - | 2.7 ± 0.2 | researchgate.net |
| CCSD(T) | CBS | 2.70 | researchgate.net |
| CCSD(T) | - | 2.8 | researchgate.net |
| M06-2X | 6-311+G(d,p) | 2.91 | researchgate.net |
The close agreement between the results from functionals like M06-2X and the CCSD(T)/CBS benchmark validates their use for investigating the geometric and energetic properties of such weakly bound complexes. nih.govresearchgate.netacs.org Furthermore, Density Functional Theory-Symmetry-Adapted Perturbation Theory (DFT-SAPT) has demonstrated accuracy comparable to CCSD(T) while offering more favorable scaling properties with system size, making it a powerful tool for analyzing these interactions. aip.org
Energy Decomposition Analysis
To gain a deeper understanding of the physical nature of the forces stabilizing the acetylene-benzene complex, Energy Decomposition Analysis (EDA) is employed. This approach partitions the total interaction energy into distinct, physically meaningful components such as electrostatic, exchange, induction, and dispersion. mdpi.comnih.gov
Symmetry-Adapted Perturbation Theory (SAPT) is a robust method for analyzing intermolecular interactions. researchgate.net Unlike supermolecular approaches that calculate the interaction energy as the difference between the complex and the isolated monomers, SAPT computes the interaction energy directly as a perturbation to the system. nih.gov The DFT-based variant, DFT-SAPT or SAPT(DFT), combines the strengths of DFT for describing the monomer properties with the perturbative framework of SAPT, yielding an accurate decomposition of the interaction energy. aip.orgresearchgate.net
The total interaction energy in the SAPT framework is typically expressed as the sum of several key components:
Eel (Electrostatics): The classical Coulombic interaction between the unperturbed charge distributions of the monomers. mdpi.com
Eexch (Exchange): The short-range Pauli repulsion arising from the requirement that the wavefunction of the complex must be antisymmetric with respect to the exchange of electrons between monomers. mdpi.comnih.gov
Eind (Induction): The attractive interaction arising from the polarization of one monomer's electron cloud by the static electric field of the other, and vice versa. mdpi.comnih.gov
Edisp (Dispersion): The attractive interaction resulting from the correlated fluctuations of electron clouds in the interacting monomers. This term is a direct consequence of electron correlation. mdpi.comnih.gov
DFT-SAPT has been successfully utilized to develop accurate intermolecular force fields for the acetylene-benzene system, enabling the generation of potential energy surfaces for molecular dynamics simulations. researchgate.net
For the acetylene-benzene complex, energy decomposition analyses consistently show that both electrostatic and dispersion forces are the major attractive contributions driving the formation and stabilization of the T-shaped structure. nih.govacs.org The interaction involves the positively polarized hydrogen atom of acetylene's C-H bond pointing towards the electron-rich π-cloud of the benzene ring. researchgate.net
The following table presents a conceptual breakdown of the SAPT energy components for a typical C-H···π interaction, illustrating the relative importance of each term.
| SAPT Energy Component | Physical Nature | Contribution to Stability |
| Eel (Electrostatics) | Attractive | Major |
| Eexch (Exchange) | Repulsive | Destabilizing |
| Eind (Induction) | Attractive | Minor |
| Edisp (Dispersion) | Attractive | Major |
Electron correlation is fundamental to accurately describing the dispersion forces that are critical for the stability of the acetylene-benzene complex. acs.org Dispersion is a quantum mechanical phenomenon arising from the correlated movement of electrons in the interacting molecules. nih.gov
High-level ab initio methods like CCSD(T) explicitly account for electron correlation effects, providing a reliable benchmark. aip.org In the context of SAPT, electron correlation is primarily captured in the dispersion and exchange-dispersion terms. aip.org Supermolecular methods also require careful treatment of electron correlation. For these approaches, basis set extrapolation techniques are often applied specifically to the electron correlation part of the interaction energy to achieve convergence towards the CBS limit. aip.org
DFT methods must also effectively capture electron correlation. The performance of different functionals often depends on how well they account for both short- and long-range correlation effects. Functionals like M06-2X and ωB97X-D, which perform well for the acetylene-benzene complex, are specifically parameterized to better describe non-covalent interactions where dispersion is dominant. nih.govacs.org The inclusion of empirical dispersion corrections (e.g., the D3 term) in other DFT functionals is another common strategy to account for these vital correlation effects. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior and intermolecular interactions of molecules. uni-muenchen.dethaiscience.info It is mapped onto the electron density surface of a molecule, providing a visual guide to its charge distribution. researchgate.netuni-muenchen.de
The MEP map uses a color scale to represent different potential values. Typically:
Red indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netthaiscience.info
Blue indicates regions of positive electrostatic potential, which are electron-deficient and attractive to nucleophiles. researchgate.netthaiscience.info
Green and Yellow represent regions of intermediate or near-zero potential. thaiscience.info
In the acetylene-benzene complex, the MEP maps of the individual monomers clearly explain the preferred T-shaped interaction geometry.
Benzene: The MEP map shows a region of negative potential (red) above and below the plane of the aromatic ring, corresponding to the electron-rich π-system. researchgate.net
Acetylene: The map reveals a region of positive potential (blue) around the hydrogen atoms, forming a positive cap along the C-H bond axis. This is due to the electron-withdrawing nature of the sp-hybridized carbon atoms. researchgate.net
The interaction is thus driven by the electrostatic attraction between the positive potential region of acetylene's C-H group and the negative potential region of benzene's π-face. researchgate.net This mapping provides a clear, predictive picture of the primary interaction site, rationalizing the geometry where the acetylene molecule is positioned perpendicularly above the center of the benzene ring. researchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (AIM) Analysis of Intermolecular Bonding
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org It is a powerful tool for characterizing the nature of intermolecular interactions, including the C-H···π bond in the acetylene-benzene complex. mdpi.comias.ac.in
The analysis focuses on the critical points (CPs) of the electron density, where the gradient of ρ is zero. uni-rostock.de For intermolecular interactions, the most important CPs are the Bond Critical Points (BCPs), which are (3, -1) critical points found between two interacting atoms. ias.ac.inresearchgate.net The presence of a BCP and an associated bond path linking two nuclei indicates that electron density is accumulated between them, signifying an interaction. uni-rostock.de
For the acetylene-benzene complex, an AIM analysis would reveal a BCP between the hydrogen atom of acetylene and one or more carbon atoms of the benzene ring. The properties of the electron density at this BCP provide quantitative information about the nature and strength of the interaction:
Electron Density (ρBCP): The magnitude of the electron density at the BCP. For weak non-covalent interactions like hydrogen bonds and van der Waals contacts, ρBCP is typically small, on the order of 10-2 to 10-3 atomic units (a.u.). ias.ac.inresearchgate.net
Laplacian of Electron Density (∇2ρBCP): The sign of the Laplacian indicates whether the electron density is locally concentrated (∇2ρBCP < 0, characteristic of covalent bonds) or depleted (∇2ρBCP > 0, characteristic of closed-shell interactions like hydrogen bonds and van der Waals forces). researchgate.net For the C-H···π interaction, a small, positive value of ∇2ρBCP is expected.
By quantifying these topological parameters, QTAIM provides a clear and unambiguous quantum mechanical description of the intermolecular bonding in the acetylene-benzene complex, confirming the presence and characterizing the nature of the weak C-H···π interaction. mdpi.comias.ac.in
Natural Bond Orbital (NBO) Analysis for Charge Transfer Character
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemistry calculations into a more intuitive picture of localized chemical bonds and lone pairs, resembling a classical Lewis structure. smu.eduniscair.res.in This approach is particularly effective for quantifying intermolecular interactions, including charge transfer, which occurs when electron density is donated from an occupied orbital of one molecule (the Lewis-type donor) to an unoccupied orbital of another (the non-Lewis-type acceptor). niscair.res.in
The extent of this charge transfer is evaluated using second-order perturbation theory to analyze the interaction between the donor and acceptor orbitals. niscair.res.in The result is a stabilization energy, denoted as E(2), which quantifies the energetic significance of the donor-acceptor interaction. materialsciencejournal.org A larger E(2) value indicates a more substantial interaction and a greater degree of charge transfer between the molecules. materialsciencejournal.org
In the context of the acetylene-benzene (1/1) complex, NBO analysis would be used to identify specific donor-acceptor interactions. For instance, it could assess the charge transfer from the occupied π-orbitals of the benzene molecule to the unoccupied antibonding σ* orbitals of the acetylene C-H bonds, or vice versa. While specific E(2) values for this complex are not detailed in the available literature, for weakly bound van der Waals complexes governed by dispersion and electrostatic forces, the degree of charge transfer is generally found to be very small. The primary interactions are typically dominated by electrostatics and dispersion rather than significant electron donation or acceptance.
Potential Energy Surface (PES) Mapping and Exploration
A Potential Energy Surface (PES) is a multidimensional mathematical landscape that describes the potential energy of a molecular system as a function of its geometric parameters. u-szeged.hu Exploring the PES is fundamental to computational chemistry as its minima correspond to stable isomers or conformations (stationary points), while saddle points represent transition states between these minima. calcus.cloud For the acetylene-benzene (1/1) complex, PES exploration aims to identify the most stable geometric arrangements and to calculate the corresponding interaction energies.
Theoretical calculations have identified two primary minima on the PES for the acetylene-benzene complex:
Global Minimum (T-shaped Structure): The most stable configuration is a "T-shaped" geometry where one of the C-H bonds of the acetylene molecule points directly towards the center of the benzene ring's π-cloud. nih.gov This structure maximizes the favorable C-H···π interaction.
Secondary Minimum: A second, less stable structure has also been identified. In this configuration, a C-H bond from the benzene ring interacts with the π-electron cloud of the acetylene molecule. nih.gov Studies have shown this arrangement to be significantly less stable, with one computational study finding it to be only half as stable as the primary T-shaped structure. nih.gov
The interaction energy of the global minimum has been determined through various high-level computational methods, yielding results that are in strong agreement with experimental findings. Meta-hybrid density functional theory (M06-2X) calculations predict a binding energy of 2.91 kcal/mol, which aligns well with the experimental value of 2.7 ± 0.2 kcal/mol. nih.govacs.org The interaction is primarily driven by a combination of electrostatic and dispersion forces. aip.org Specifically, for the T-shaped structure, the electrostatic component of the interaction has been calculated to be significant, demonstrating its importance in directing the geometry of the complex. aip.org
The following table summarizes key research findings from PES explorations of the acetylene-benzene (1/1) complex.
| Configuration | Methodology | Calculated Interaction Energy (kcal/mol) | Key Findings |
|---|---|---|---|
| Global Minimum (T-shaped) | M06-2X/6-311+G(d,p) | -2.91 | This structure is the lowest energy configuration and the calculated binding energy is in very good agreement with experimental data. nih.gov |
| Global Minimum (T-shaped) | Experiment (Two-color multiphoton ionization) | -2.7 ± 0.2 | Experimental measurement confirms a strong C–H···π interaction. nih.govacs.org |
| Secondary Minimum | M06-2X | ~ -1.45 | A less stable configuration where a benzene C-H interacts with the acetylene π-cloud; approximately half as stable as the T-shaped structure. nih.gov |
| Global Minimum (T-shaped) | Distributed Multipole Analysis | - | Analysis of the electrostatic energy component shows a minimum for the T-shaped structure, confirming the importance of electrostatic interactions. aip.org |
Structural Elucidation and Isomerism of the Acetylene–benzene 1/1 Complex
Identification of Geometric Isomers and Conformations
Computational and spectroscopic studies have been pivotal in identifying the most stable conformations of the acetylene-benzene complex.
The most stable structure of the acetylene-benzene complex is the classical T-shaped configuration. usu.edu In this arrangement, the acetylene (B1199291) molecule is positioned directly above the center of the benzene (B151609) ring, with its C-H bond pointing towards the π-electron cloud, lying along the C6 axis of the benzene. usu.edu This geometry is primarily stabilized by a C-H···π interaction. nih.gov While the total interaction energy is dominated by dispersion forces, the electrostatic component, specifically the quadrupole-quadrupole interaction, plays a critical role in determining the relative orientation of the two molecules and establishing the T-shaped configuration as the most favorable. usu.edu Theoretical calculations have shown this T-shaped structure to be approximately twice as stable as alternative configurations, such as one where a hydrogen atom from the benzene ring interacts with the π-system of the acetylene molecule. nih.gov
While the T-shaped geometry represents the minimum energy structure, the complex is not static. Rotational spectroscopy has detected additional sets of transitions that are likely associated with excited states arising from low-energy intermolecular vibrational modes. researchgate.net These vibrations involve large-amplitude motions, such as the tilting or sliding of the acetylene molecule relative to the benzene ring, which lead to transient off-axis orientations. These dynamic fluctuations are crucial for a complete understanding of the complex's structure and behavior, indicating that the interaction potential surface allows for significant deviation from the idealized, rigid T-shaped geometry.
There is generally good agreement between theoretical predictions and experimental findings for the acetylene-benzene complex, particularly concerning its binding energy. However, some discrepancies highlight the challenges in accurately modeling weakly bound systems. For instance, meta-hybrid density functional theory calculations predict a binding energy of 2.91 kcal/mol for the T-shaped configuration, which aligns well with the experimental value of 2.7 ± 0.2 kcal/mol. nih.gov In contrast, a notable difference exists for the intermolecular distance, with the experimentally observed distance being longer than what is predicted by many high-level ab initio calculations. researchgate.net
| Parameter | Experimental Value | Theoretical Value | Source |
|---|---|---|---|
| Binding Energy | 2.7 ± 0.2 kcal/mol | 2.91 kcal/mol | nih.gov |
| Intermolecular Distance | Longer than predicted | Shorter than observed | researchgate.net |
Intermolecular Distances and Orientations within the Complex
The primary orientation within the complex is the T-shaped structure where the acetylene molecule aligns with the C6 symmetry axis of the benzene. usu.edu The distance between the centers of mass of the two molecules is a critical parameter. Spectroscopic measurements have indicated that this intermolecular distance is longer than in analogous benzene-HX complexes. researchgate.net The stabilization of the complex is driven by a balance of forces, with studies on substituted derivatives showing a strong linear correlation between the optimized intermolecular separation and the exchange/dispersion interaction energies. acs.org
Determination of Dipole Moment and Its Implications for Symmetry
A key experimental finding for the acetylene-benzene complex is its non-zero dipole moment. Stark effect measurements have determined the dipole moment to be 0.438 D. researchgate.net A perfectly rigid, T-shaped structure would possess C6v or C2v symmetry, both of which would result in a zero dipole moment. The presence of a measurable dipole moment indicates that the effective, vibrationally averaged structure of the complex has a lower symmetry. This is a consequence of the large-amplitude intermolecular motions that break the ideal symmetry, providing crucial evidence for the dynamic nature of the complex.
| Parameter | Value | Source |
|---|---|---|
| Dipole Moment (µ) | 0.438 (11) D | researchgate.net |
Influence of Substituents on Benzene Moiety on Complex Structure and Interaction Strength
The strength of the C-H···π interaction in the acetylene-benzene complex can be systematically tuned by adding substituents to the benzene ring. acs.orgfigshare.com This effect is directly related to the electron-donating or electron-withdrawing nature of the substituent.
Electron-donating groups (e.g., methyl groups) increase the electron density of the benzene π-system, thereby strengthening the interaction with acetylene. acs.orgfigshare.com
Electron-withdrawing groups (e.g., fluoro groups) decrease the electron density of the ring, which weakens the interaction. acs.orgfigshare.com
This trend is opposite to that observed for π-stacking interactions. acs.orgfigshare.com Computational studies have established a clear trend in binding energies, which correlates with the ring-activating or deactivating capacity of the substituents. acs.orgfigshare.com Analysis using DFT symmetry-adapted perturbation theory (SAPT) reveals that both dispersion and electrostatic interactions are the primary forces driving the complex's stabilization. acs.orgfigshare.com Furthermore, the total interaction energy trend closely follows the trend of the electrostatic energy component. acs.orgfigshare.com
| Substituent Nature | Effect on Interaction Strength | Example Trend | Source |
|---|---|---|---|
| Electron-Withdrawing (e.g., -F) | Weakens Interaction | Hexafluorobenzene-acetylene < Benzene-acetylene < Hexamethylbenzene-acetylene | acs.orgfigshare.com |
| Electron-Donating (e.g., -CH₃) | Strengthens Interaction |
Effects of Electron-Withdrawing Groups
The introduction of electron-withdrawing groups (EWGs) to the benzene ring has a pronounced effect on the stability of the acetylene-benzene complex. EWGs decrease the electron density of the benzene ring, making it a less effective π-donor for the C-H···π interaction. acs.orgstudymind.co.uk
A clear trend in interaction energies has been established, where the binding strength decreases with an increasing number of electron-withdrawing fluoro-substituents on the benzene ring. acs.org This trend is consistent with the ring-deactivating capacity of the substituents. acs.org Other representative EWGs such as nitro (-NO₂), cyano (-CN), and carboxyl (-COOH) groups also follow this pattern, weakening the interaction between acetylene and the substituted benzene. acs.orgnih.gov
Table 1: Effect of Electron-Withdrawing Groups on Acetylene-Benzene Complex Stability
| Substituted Benzene | Nature of Substituent | Relative Interaction Energy Trend |
|---|---|---|
| Hexafluorobenzene | Strongly Deactivating | Weakest |
| sym-Tetrafluorobenzene | Deactivating | ↓ |
| sym-Trifluorobenzene | Deactivating | ↓ |
| sym-Difluorobenzene | Deactivating | ↓ |
| Benzene | Neutral | Baseline |
This table illustrates the qualitative trend in binding energy as determined by computational studies. The interaction becomes progressively weaker with increased fluorination. acs.org
Effects of Electron-Donating Groups
Conversely, attaching electron-donating groups (EDGs) to the benzene ring strengthens the acetylene-benzene interaction. EDGs increase the electron density of the aromatic π-system, enhancing its ability to interact with the acidic C-H bond of acetylene. acs.orgyoutube.com
The same high-level computational studies that demonstrated the effect of EWGs also confirmed this trend for EDGs. acs.org The stabilization energy of the complex increases systematically with the addition of methyl groups, which are known to be electron-donating. acs.org This enhancement is in line with the ring-activating nature of these substituents. acs.org The results for other common EDGs, such as hydroxyl (-OH) and amino (-NH₂), also show an increased binding energy compared to the unsubstituted benzene-acetylene complex. acs.orglibretexts.org The primary forces driving this enhanced stabilization are, as in the parent complex, dispersion and electrostatic interactions. acs.org
Table 2: Effect of Electron-Donating Groups on Acetylene-Benzene Complex Stability
| Substituted Benzene | Nature of Substituent | Relative Interaction Energy Trend |
|---|---|---|
| Hexamethylbenzene | Strongly Activating | Strongest |
| sym-Tetramethylbenzene | Activating | ↑ |
| sym-Trimethylbenzene | Activating | ↑ |
| sym-Dimethylbenzene | Activating | ↑ |
| Benzene | Neutral | Baseline |
This table illustrates the qualitative trend in binding energy as determined by computational studies. The interaction becomes progressively stronger with increased methylation. acs.org
Spectroscopic Characterization of the Acetylene–benzene 1/1 Complex
Resonantly Enhanced Multiphoton Ionization (REMPI) Spectroscopy
Resonantly Enhanced Multiphoton Ionization (REMPI) spectroscopy has proven to be a powerful tool for investigating the electronic states and intermolecular vibrations of the acetylene-benzene complex.
The generation and stabilization of weakly bound complexes like acetylene-benzene for spectroscopic analysis are effectively achieved using supersonic molecular beams. researchgate.netresearchgate.net In this technique, a gaseous mixture of benzene (B151609) and acetylene (B1199291), typically seeded in a noble gas like helium or argon, is expanded through a small nozzle into a high-vacuum chamber. researchgate.nethse.ru This expansion process leads to significant cooling of the internal degrees of freedom (rotational and vibrational) of the molecules, promoting the formation of stable van der Waals complexes. osti.govnih.gov The resulting cold, isolated complexes in the rarefied environment of the beam are ideal for high-resolution spectroscopic studies, as they minimize spectral congestion arising from thermal populations of multiple energy levels. researchgate.nethse.ru The use of a time-of-flight (TOF) mass spectrometer as a detector allows for mass-selective detection, ensuring that the recorded spectra correspond specifically to the desired acetylene-benzene (1/1) complex, even when other clusters are present. researchgate.net
REMPI spectroscopy has successfully resolved distinct spectral features that have been assigned to different geometric isomers of the acetylene-benzene (1/1) complex. researchgate.net Features observed near the 6¹₀ band of benzene were attributed to two different isomers. researchgate.netdntb.gov.ua
The primary isomer identified is a T-shaped structure where the acetylene molecule is located above the plane of the benzene ring, with its C-H bond pointing towards the center of the π-electron cloud. researchgate.net Analysis of the rotational band contours of the origin transition for one isomer indicated that the acetylene molecule is positioned above the benzene plane but is slightly shifted off the sixfold symmetry axis. researchgate.net
Evidence for a second, less stable isomer has also been reported, where the acetylene C-H bond is still the proton donor to the benzene π cloud, but with a different geometry. researchgate.netresearchgate.net UV spectroscopic studies have also suggested the existence of a second isomer where the acetylene axis is parallel to and positioned above the benzene plane. rsc.org The ability to resolve these different structures spectroscopically is crucial for mapping the intermolecular potential energy surface of the complex. researchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy provides direct insight into the vibrational modes of the acetylene-benzene complex, with frequency shifts upon complexation offering a sensitive probe of the interaction strength and geometry.
The matrix isolation technique has been employed to study the acetylene-benzene adduct. researchgate.net In these experiments, a mixture of acetylene and benzene with a large excess of an inert gas, typically argon, is deposited onto a cold substrate (around 10 K). researchgate.netscispace.com The inert solid matrix traps the individual molecules and any complexes formed, allowing for their spectroscopic characterization. researchgate.netresearchgate.net The formation of a 1:1 acetylene-benzene adduct in an argon matrix was confirmed by the appearance of new vibrational bands that were not present in the spectra of the individual monomers trapped under the same conditions. researchgate.net Computational studies performed in conjunction with these experiments indicated two possible 1:1 complex geometries: one where acetylene acts as the proton donor to the benzene π-cloud (C-H•••π) and another where a benzene C-H group acts as the proton donor to the acetylene π-cloud. researchgate.net Experimentally, however, only the complex where acetylene is the proton donor was observed in the argon matrix. researchgate.net
The most significant and informative changes in the IR spectrum upon formation of the acetylene-benzene complex occur in the C-H stretching region. acs.org Specifically, the antisymmetric C-H stretching vibration (ν₃) of the acetylene moiety exhibits a notable redshift (a shift to lower frequency). researchgate.netacs.org This low-frequency shift is a hallmark of the C-H•••π hydrogen bond, where the acetylenic C-H group acts as the proton donor to the π-electrons of the aromatic ring. acs.org
Infrared-ultraviolet (IR-UV) double resonance spectroscopy on jet-cooled clusters has provided precise measurements of these frequency shifts. acs.orgresearchgate.net The observed redshift of the acetylenic C-H stretch indicates a weakening of the C-H bond upon interaction with the benzene π-cloud. acs.org Studies have reported this shift to be approximately -22 cm⁻¹ to -40 cm⁻¹ depending on the specific isomer and experimental conditions. researchgate.netresearchgate.netresearchgate.net This interaction is characterized as a π-hydrogen bond rather than a simple van der Waals interaction. acs.org
The table below summarizes the experimentally observed vibrational frequency for the antisymmetric C-H stretch of acetylene in the complex compared to the free monomer.
Analysis of Intensity Changes in Vibrational Frequencies
The formation of the acetylene-benzene complex leads to notable changes in the vibrational frequencies and intensities of the constituent molecules, particularly in the C-H stretching regions. These shifts are a direct consequence of the intermolecular interaction.
Upon complexation, a red-shift is observed for the vibrational frequency of the C-H bond of acetylene that interacts with the π-cloud of the benzene ring. researchgate.net This red-shift indicates a weakening of the C-H bond due to the donation of electron density from the acetylene C-H bond to the benzene π system. researchgate.netnih.gov Concurrently, the intensity of the corresponding vibrational frequency of acetylene shows a significant change compared to the bare molecule. researchgate.net
Previous infrared spectroscopic studies have reported red-shifts of acetylene C-H stretching bands by as much as 45.64 cm⁻¹ upon formation of the co-crystal with benzene. researchgate.net For instance, in an argon matrix, the formation of a 1:1 adduct between acetylene and benzene is evidenced by shifts in the vibrational frequencies of both sub-molecules. researchgate.net Computational studies support these experimental findings, predicting a red-shift in the C-H stretching frequency of the interacting hydrogen of acetylene. researchgate.net
The magnitude of these frequency shifts and intensity changes provides a sensitive probe of the strength and nature of the CH⋯π interaction.
Rotational Spectroscopy
Rotational spectroscopy is a high-resolution technique that allows for the precise determination of the gas-phase structure and other molecular properties of the acetylene-benzene complex.
Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) Spectroscopy for Gas-Phase Structure
Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy has been instrumental in determining the precise gas-phase structure of the acetylene-benzene dimer. rsc.orgillinois.eduncl.ac.uk This technique measures the rotational transitions of the complex in a supersonic expansion, providing data that can be used to calculate its rotational constants. rsc.org
The rotational spectrum of the normal isotopologue, as well as several ¹³C and d₁-benzene substituted species, have been measured in the 6–20 GHz range. illinois.edu The analysis of these spectra confirms that the acetylene-benzene complex has a symmetric top structure with effective C₆ᵥ symmetry. illinois.edu In this structure, the acetylene molecule is located above the center of the benzene ring, with its C-H bond pointing towards the π-cloud. researchgate.net The distance between the interacting hydrogen atom of acetylene and the center of the benzene ring (H⋯π distance) has been precisely determined to be 2.4921(1) Å. illinois.edursc.org The acetylene subunit is found to likely tilt by approximately 5° from the benzene symmetry axis. rsc.orgresearchgate.net
Determination of Rotational Band Contours and Their Structural Implications
The analysis of rotational band contours provides valuable information about the geometry and dynamics of the complex. The observed spectrum is consistent with a symmetric top, which implies an effective C₆ᵥ symmetry for the complex. illinois.edu This high symmetry indicates that the acetylene molecule is, on average, positioned directly above the center of the benzene ring.
The rotational constants derived from the spectra of different isotopologues allow for a detailed structural determination. illinois.edu The changes in the rotational constants upon isotopic substitution provide the necessary data to calculate the positions of the atoms within the complex. This has enabled the precise determination of the intermolecular distance and the orientation of the acetylene molecule relative to the benzene ring. illinois.edursc.org
Several additional sets of transitions have been observed in the rotational spectrum, which are likely due to the excitation of low-energy intermolecular vibrational modes of the dimer. rsc.orgrsc.org The analysis of these excited state transitions can provide further insights into the potential energy surface of the complex.
Stark Effect Measurements for Dipole Moment Determination
The Stark effect, which is the shifting and splitting of spectral lines of atoms and molecules due to the presence of an external static electric field, has been used to determine the electric dipole moment of the acetylene-benzene complex. nist.govdntb.gov.uaaps.org The magnitude of the Stark shift is proportional to the square of the dipole moment, allowing for its precise measurement.
Stark effect measurements on the rotational transitions of the acetylene-benzene complex have yielded a dipole moment of 0.438(11) D. illinois.edursc.orgresearchgate.net This non-zero dipole moment arises from the charge redistribution upon complex formation, specifically the CH⋯π interaction. The presence of a measurable dipole moment is a key indicator of the polar nature of the complex, which is essential for its observation via microwave spectroscopy. rsc.org
Experimental Determination of Binding Energies and Dissociation Thresholds
The binding energy of the acetylene-benzene complex, which quantifies the strength of the CH⋯π interaction, has been determined through various experimental techniques.
One method involves estimating the binding energy from the centrifugal distortion constants obtained from rotational spectroscopy, using a pseudodiatomic approximation. This approach has yielded a binding energy of approximately 7.1(7) kJ mol⁻¹ (which is about 1.7 kcal/mol). rsc.orgresearchgate.net
Another experimental approach involves photodissociation threshold measurements. aas.org In these experiments, the complex is irradiated with a laser, and the minimum energy required to break the intermolecular bond and cause dissociation is measured. This threshold energy corresponds to the binding energy of the complex.
Computational studies have also been performed to calculate the binding energy. Density functional theory (DFT) calculations at the M06-2X/6-311+G(d,p) level of theory have predicted a binding energy of 2.91 kcal/mol for the most stable configuration, which is in good agreement with the experimental value of 2.7 ± 0.2 kcal/mol. researchgate.net
The experimental determination of the binding energy is crucial for benchmarking theoretical models and for understanding the fundamental nature of non-covalent interactions. acs.orgresearchgate.net
Dynamics and Vibrational Excitations Within the Acetylene–benzene 1/1 Complex
Vibrational Predissociation Dynamics of the Neutral Complex
Vibrational predissociation (VP) is a key process in the dynamics of the electronically excited acetylene-benzene complex. This phenomenon occurs when the complex, after being promoted to a specific vibrational level in the excited electronic state (S₁), breaks apart into its constituent fragments, benzene (B151609) and acetylene (B1199291). aip.orgaip.org The process is initiated by the absorption of a photon, which excites an intramolecular vibration of the benzene chromophore within the complex. If the energy of this vibration exceeds the binding energy of the van der Waals bond holding the complex together, the excess vibrational energy can be redistributed into the intermolecular bond, leading to its rupture. aip.orgtum.de
Studies have observed vibrational predissociation for the complex when it is excited to various 6¹1ⁿ vibrational levels of the benzene moiety in the S₁ excited state. aip.org The binding energy of the complex in the S₁ state has an estimated upper limit of 680 cm⁻¹, meaning predissociation is energetically possible from levels with vibrational energy exceeding this value. tum.de
The likelihood of vibrational predissociation in the acetylene-benzene complex is strongly dependent on the amount of vibrational energy supplied to the complex. aip.org Experiments using resonantly enhanced multiphoton ionization spectroscopy have shown that different isomers of the complex exhibit distinct predissociation behaviors depending on the specific vibrational level excited. aip.org
For one identified isomer of the benzene-acetylene complex, vibrational predissociation is observed upon excitation to the 6¹1¹ vibrational level, which corresponds to 1440 cm⁻¹ of vibrational energy. aip.org However, when this same isomer is excited to the lower-energy 6¹ level at 520 cm⁻¹, which is below the dissociation threshold, predissociation does not occur. aip.org
A second geometric isomer of the complex displays different behavior. It does not predissociate when excited to the 6¹1¹ level (1440 cm⁻¹), but it does undergo predissociation when excited to the 6¹1² level, which corresponds to 2365 cm⁻¹ of vibrational energy. aip.org This demonstrates that not only the amount of energy but also the specific nature of the vibrational state and the geometry of the complex can influence the predissociation dynamics.
Below is a data table summarizing the excitation energy dependence of vibrational predissociation for the two observed isomers of the neutral acetylene-benzene complex.
Table 1: Vibrational Predissociation of Acetylene-Benzene Isomers
| Isomer | Vibrational Level Excited | Vibrational Energy (cm⁻¹) | Predissociation Observed |
|---|---|---|---|
| Isomer 1 | 6¹ | 520 | No |
| Isomer 1 | 6¹1¹ | 1440 | Yes |
| Isomer 2 | 6¹1¹ | 1440 | No |
| Isomer 2 | 6¹1² | 2365 | Yes |
Data sourced from reference aip.org.
Low-Energy Intermolecular Vibrational Modes and Their Spectroscopic Signatures
The formation of the acetylene-benzene complex gives rise to new, low-energy vibrational modes that correspond to the intermolecular motions of the two molecules relative to each other. These modes are a direct consequence of the weak C-H···π bond. rsc.orgrsc.org The spectroscopic signatures of these interactions are key to characterizing the structure and nature of the complex.
In Fourier-transform microwave spectroscopy, the rotational spectrum of the dimer reveals additional sets of transitions that are not present in the spectra of the individual monomers. rsc.orgrsc.org These transitions are attributed to excited states arising from the low-energy intermolecular vibrational modes of the dimer. rsc.orgrsc.org
Infrared spectroscopy provides further evidence of the intermolecular interaction. A significant spectroscopic signature is the change in the C-H stretching vibrations of the acetylene molecule upon complexation. researchgate.netresearchgate.net Specifically, the antisymmetric C-H stretching vibration of the acetylene moiety shows a notable low-frequency shift (red-shift) when it is bound to the π-electron cloud of the benzene ring. tum.deresearchgate.net This red-shift is a characteristic indicator of the formation of the C-H···π hydrogen bond, and its magnitude correlates with the π-electron density of the aromatic ring. tum.deresearchgate.net
Intramolecular Energy Redistribution Processes in the Complex
Following the initial excitation of a specific intramolecular vibrational mode within the benzene component of the complex, the energy does not remain localized. Instead, it undergoes redistribution. Analysis of the dispersed fluorescence from the benzene fragment produced after vibrational predissociation provides critical insight into this process. aip.org
Studies have shown that extensive intramolecular vibrational energy redistribution (IVR) occurs within the complex prior to the act of predissociation. aip.org This redistribution is so thorough that the initial, mode-specific excitation is completely lost. aip.org The energy flows from the initially excited mode into other vibrational modes of the complex, eventually channeling into the intermolecular bond and causing dissociation. This statistical-like energy redistribution is a key feature of the complex's dynamics in the excited state. aip.org The process is facilitated by the anharmonic coupling between the vibrational states of the molecule. aip.org The existence of a ground-state isomer, vinylidene, at higher energies for acetylene also highlights the complex potential energy surfaces that can influence energy transfer pathways in highly excited systems. acs.org The nature of intramolecular coupling between bonds is a fundamental factor that determines how vibrational frequencies shift upon complex formation, reflecting the initial steps of energy redistribution. researchgate.net
Advanced Studies on the Nature of C–h···π Interactions in the Acetylene–benzene System
Characterization of the "Activated" Alkyne C–H Bond
The C–H bond in acetylene (B1199291) exhibits distinct properties that differentiate it from its counterparts in alkanes and alkenes, leading to its designation as an "activated" C–H bond in the context of C–H···π interactions. nih.gov This activation stems primarily from the sp-hybridization of the carbon atom in the alkyne. The increased s-character of the hybrid orbital (50% in sp vs. 33.3% in sp² and 25% in sp³) makes the acetylenic C–H bond more acidic than those in ethylene (B1197577) and methane. quora.com
This heightened acidity is a key factor in the formation of stronger, more directional C–H···π contacts. rsc.org Theoretical and experimental studies confirm that in the most stable configuration of the acetylene-benzene complex, the acetylene molecule is positioned along the C₆ symmetry axis of the benzene (B151609) ring, with one of its hydrogen atoms pointing directly towards the π-electron cloud. rsc.orgresearchgate.net This T-shaped geometry is a hallmark of this interaction. researchgate.net
A significant spectroscopic indicator of this interaction is the change in the vibrational frequency of the C–H bond. Upon complexation with benzene, the stretching frequency of the interacting acetylenic C–H bond undergoes a red-shift (a shift to lower frequency). researchgate.net This phenomenon is a characteristic feature of hydrogen bonding and stands in contrast to "improper" hydrogen bonds which can show a blue-shift. rsc.org The observed red-shift and the change in vibrational intensity for the acetylene C-H stretch provide strong evidence for the formation of a significant noncovalent bond. researchgate.net
Comparative Studies with Other C–H···π Systems (e.g., Ethylene, Methane, Phenol)
To fully appreciate the distinct nature of the acetylene-benzene interaction, it is instructive to compare it with systems involving less acidic C–H donors like ethylene and methane. Experimental and high-level computational studies have provided accurate binding energies for these complexes, revealing a clear trend.
The binding energy of the acetylene-benzene complex is notably higher than that of the ethylene-benzene and methane-benzene complexes. nih.govacs.orgresearchgate.net This demonstrates that the strength of the C–H···π interaction increases with the acidity of the C–H bond. acs.org The interaction in the acetylene-benzene dimer is considered a π-hydrogen bond, whereas the interaction in the ethylene-benzene complex is more akin to a van der Waals-type interaction. nih.govacs.org The acetylene-benzene complex represents an interesting intermediate case between typical weak C–H···π interactions involving alkyl hydrogens and stronger, conventional XH···π hydrogen bonds (where X is a highly electronegative atom). rsc.org
| Complex | Experimental Binding Energy (D₀) (kcal/mol) | Calculated Interaction Energy (Dₑ) (kcal/mol) |
| Acetylene-Benzene | 2.7 ± 0.2 nih.govacs.orgresearchgate.net | 2.8 nih.govacs.org; 2.83 acs.org |
| Ethylene-Benzene | 1.4 ± 0.2 nih.govacs.orgresearchgate.net | 2.2 acs.org; 2.06 acs.org |
| Methane-Benzene | 1.03 - 1.13 researchgate.net | 1.45 acs.org |
Electrostatic and Inductive Contributions to the C–H···π Bond
Energy decomposition analysis, often performed using methods like Symmetry-Adapted Perturbation Theory (SAPT), provides deep insight into the fundamental forces driving the C–H···π interaction. acs.orgrsc.org In all C–H···π systems involving hydrocarbons, dispersion forces are the primary source of attraction. acs.orgacs.orgresearchgate.net This is evidenced by the large electron correlation contributions to the binding energy. nih.gov
| Complex | Total Interaction Energy (kcal/mol) | Electrostatic Component (kcal/mol) | Dispersion Component (via Ecorr) (kcal/mol) |
| Acetylene-Benzene | -2.83 acs.org | -1.70 nih.govacs.org; -2.01 acs.org | -2.8 nih.govacs.org |
| Ethylene-Benzene | -2.06 acs.org | -0.38 nih.govacs.org; -0.65 acs.org | -3.6 nih.govacs.org |
| Methane-Benzene | -1.45 acs.org | -0.25 acs.org | -2.30 acs.org |
Note: Interaction energies and their components are derived from high-level ab initio calculations. The dispersion component is closely related to the electron correlation energy (Ecorr).
Role of Charge Transfer in the Interaction
Charge transfer is an integral aspect of the C–H···π interaction in the acetylene-benzene system, contributing to the inductive component of the binding energy. The interaction involves a polarization of the π-electrons of the benzene ring toward the acidic hydrogen atom of acetylene. rsc.org This is consistent with models where electron density is drawn from the ligand (benzene) to the group with the activated C-H bond (acetylene). nih.gov
In related organometallic systems, such as Co⁺(C₂H₂)ₙ, the interaction is described as a ligand → metal charge transfer, which results in a weakening of the C-H bond and a corresponding red-shift in its stretching frequency. nih.gov Similarly, in the neutral acetylene-benzene dimer, a degree of charge transfer from the π-system of benzene to the acetylene molecule is expected. While the amount of charge transferred is small, it is a key element that, in conjunction with electrostatic and dispersion forces, defines the nature of this π-hydrogen bond. acs.org This is significantly different from the benzene-methane complex, where the amount of charge transfer is calculated to be very small, further highlighting the unique character of the activated acetylenic C-H bond in forming these interactions. acs.org
Acetylene–benzene Interactions in Supramolecular Chemistry and Aggregates
Benzene (B151609)–(C2H2)2 Mixed Trimers and Higher Aggregates
The study of mixed trimers and higher aggregates of benzene and acetylene (B1199291) provides insight into the cooperative nature of C–H···π interactions. Computational studies have explored the structures and stabilization energies of 1:1 and 2:1 benzene-acetylene complexes. researchgate.net In these aggregates, the arrangement of the molecules is a balance between the favorable C–H···π interactions and other intermolecular forces. usu.edu
Experimental and theoretical investigations have determined the binding energies for benzene-acetylene clusters. For the 1:1 complex, the experimental binding energy (D₀) is approximately 2.7 ± 0.2 kcal/mol, which is in good agreement with high-level ab initio calculations. acs.org This interaction is significantly stronger than that observed for benzene-methane or benzene-ethylene complexes, highlighting the enhanced acidity of the acetylenic C-H bond. acs.orgacs.org The electrostatic component of the interaction in the benzene-acetylene dimer is substantial, contributing significantly to its stability compared to complexes with alkanes and alkenes. acs.orgacs.org
In higher aggregates, such as the benzene–(C₂H₂)₂ trimer, multiple C–H···π interactions can lead to more complex and stable structures. The formation of these larger clusters has been observed in neutral beams and is relevant to understanding the initial steps of particle formation and atmospheric chemistry. cuni.cz The geometry of these aggregates is typically characterized by the acetylene molecules positioned above the face of the benzene ring, maximizing the C–H···π contact. researchgate.net Infrared spectroscopy of these clusters shows a notable red-shift in the C-H stretching frequency of the acetylene moiety, which is a characteristic signature of this type of hydrogen bond. researchgate.netresearchgate.net
Table 1: Interaction Energies and Geometries of Benzene-Hydrocarbon Complexes
| Interacting Molecules | Interaction Energy (D₀, kcal/mol) | Interaction Type | Reference |
| Benzene-Acetylene | 2.7 ± 0.2 | C–H···π (π-hydrogen bond) | acs.org |
| Benzene-Ethylene | 1.4 ± 0.2 | C–H···π (van der Waals type) | acs.org |
| Benzene-Methane | ~1.45 | C–H···π | acs.org |
| Benzene-Ethane | ~1.82 | C–H···π | acs.org |
Host-Guest Systems Involving Acetylene or Benzene as Components and C–H···π Interactions
Host-guest chemistry often relies on a combination of noncovalent interactions to achieve selective binding of guest molecules within a host cavity. nih.govfrontiersin.org The C–H···π interaction involving acetylene and benzene is a key feature in many such systems. mdpi.com
The ability of host molecules to create specific binding pockets or channels allows for the selective inclusion of guest molecules. nih.govfrontiersin.org This confinement can be driven by a variety of forces, including C–H···π interactions. For example, porous crystalline materials can be designed to have cavities that are perfectly sized to encapsulate guest molecules like acetylene or benzene. rsc.org
In one instance, a host molecule with an electron-deficient cavity was shown to confine electron-rich aromatic guests like benzene through a combination of aryl–perfluoroaryl and C–H···π interactions. nih.govfrontiersin.org The specific geometry of the host-guest complex maximizes these favorable contacts. nih.gov Similarly, crown ethers, which are well-known host molecules, can bind guests like acetylene. scispace.com In the case of dibenzo-18-crown-6, acetylene binds to the π-electrons of the benzene rings, demonstrating the importance of C–H···π interactions in guest recognition. scispace.com The host can even distinguish between different guests based on their ability to form specific hydrogen bonds, highlighting the nuanced nature of these interactions. scispace.com
Supramolecular assembly is the process by which molecules spontaneously organize into larger, well-defined structures through noncovalent interactions. nih.gov Acetylene-benzene type C–H···π interactions play a significant role in directing these assemblies. acs.org These interactions, while individually weak, can act cooperatively to stabilize large supramolecular architectures. acs.org
The predictable and directional nature of the C–H···π bond makes it a valuable tool in designing self-assembling systems. nih.gov For instance, the formation of helical and sheet-like structures in synthetic polymers can be guided by these interactions. acs.org In some systems, acetylene units act as spacers, preventing unfavorable steric interactions and promoting the formation of desired architectures like molecular spheres. nih.gov The interplay between C–H···π interactions and other noncovalent forces, such as hydrogen bonding and π-π stacking, is crucial in controlling the final structure and function of the supramolecular assembly. researchgate.net
Relevance of Acetylene–Benzene Interactions in Crystal Engineering
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by the arrangement of molecules in the crystal lattice. dntb.gov.ua The C–H···π interaction is a key tool in this field for controlling the packing of molecules. researchgate.net
The co-crystal of benzene and acetylene is a classic example where C–H···π interactions dictate the crystal structure. nih.gov In this co-crystal, the acetylene molecules are positioned perpendicular to the benzene rings, forming strong C–H···π bonds. nih.gov This arrangement is in contrast to the packing in pure benzene, which is governed by different intermolecular forces. nih.gov Theoretical studies have confirmed that the T-shaped structure, where acetylene is above the center of the benzene ring, is the most stable configuration. researchgate.net
The understanding of these interactions allows for the rational design of co-crystals with specific packing motifs. For instance, by co-crystallizing acetylene derivatives with benzene, it is possible to create structures where aromatic C-H donors interact with the π-electrons of the acetylene triple bond. researchgate.net The competition between different types of hydrogen bonds, such as C–H···N versus C–H···π, can be studied by co-crystallizing acetylene with aromatic azacycles, providing further insights into the hierarchy of intermolecular interactions that govern crystal packing. rsc.org
Concluding Remarks and Future Research Directions
Summary of Key Findings on the Acetylene (B1199291)–Benzene (B151609) (1/1) Complex
The acetylene-benzene dimer is a prototypical system for investigating weak C-H⋯π interactions, where the π electrons are part of an aromatic system. rsc.org Research has established that the most stable form of the 1:1 complex is a T-shaped structure where the acetylene molecule is positioned above the center of the benzene ring. researchgate.net In this configuration, one of the hydrogen atoms of acetylene acts as a proton donor, interacting with the π-electron cloud of the benzene ring. researchgate.netresearchgate.net
Computational and experimental studies have provided a wealth of data on the energetics and structure of this complex. The binding energy has been experimentally determined to be approximately 2.7 ± 0.2 kcal/mol, a value that is in good agreement with high-level theoretical calculations. researchgate.net The formation of the complex is characterized by shifts in the vibrational frequencies of the constituent molecules. researchgate.net Specifically, a red-shift in the vibrational frequency of the C-H bond of acetylene that interacts with the π-cloud is observed, indicating a weakening of this bond upon complexation. researchgate.net
The stability of the complex is primarily attributed to a combination of electrostatic and dispersion forces. researchgate.netnih.gov Symmetry-adapted perturbation theory (SAPT) analyses have shown that both of these energy components are major driving forces for the stabilization of the complex. researchgate.netnih.gov While dispersion is a significant contributor, the electrostatic component is also crucial, making the interaction stronger and more directional than typical C-H⋯π interactions. rsc.org
Spectroscopic studies, such as resonantly enhanced multiphoton ionization spectroscopy, have been instrumental in characterizing the complex. aip.orgaip.org These studies have not only confirmed the structure but have also identified different geometric isomers of the benzene–acetylene complex. aip.org Furthermore, analysis of rotational band contours has indicated that in one isomer, the acetylene molecule is located above the plane of the benzene but slightly off the sixfold axis. aip.orgaip.org
Table 1: Key Experimental and Computational Data for the Acetylene-Benzene (1/1) Complex
| Parameter | Value | Method | Reference |
| Binding Energy | 2.7 ± 0.2 kcal/mol | Experimental | researchgate.net |
| Binding Energy | 2.91 kcal/mol | M06-2X/6-311+G(d,p) | researchgate.net |
| Lowest Energy Structure | T-shaped (acetylene above benzene ring) | Computational & Experimental | researchgate.netresearchgate.net |
| Primary Interaction | C-H···π | Computational & Experimental | rsc.orgresearchgate.netresearchgate.net |
| Vibrational Shift (C-H stretch) | Red-shift | Experimental & Computational | researchgate.netresearchgate.net |
| Intermolecular Distance (H to π-ring system) | 2.993(1) Å | Experimental | researchgate.net |
Emerging Research Avenues in Aromatic–Alkyne Non-Covalent Interactions
The foundational understanding of the acetylene-benzene complex has paved the way for exploring more complex systems and phenomena. A significant area of emerging research is the effect of substituents on the aromatic ring on the strength of the C-H⋯π interaction. nih.gov Studies have shown that electron-donating groups on the benzene ring strengthen the interaction with acetylene, while electron-withdrawing groups weaken it. nih.gov This tunability of the interaction strength is of great interest for applications in molecular recognition and materials science.
Another burgeoning research direction is the investigation of aromatic-alkyne interactions in larger and more complex systems, such as those involving polycyclic aromatic hydrocarbons (PAHs). mdpi.com These interactions are crucial in various contexts, from the formation of interstellar molecules to the design of novel materials. mdpi.comcuni.cz For instance, the cyclotrimerization of acetylene to form benzene, a reaction of fundamental importance, can be catalyzed by metal ions, and the non-covalent interactions between the reactants and the catalyst play a critical role. acs.orgmdpi.comnih.gov Understanding these interactions can aid in the development of more efficient and selective catalysts. nih.gov
The role of aromatic-alkyne interactions in astrochemical environments is also a topic of growing interest. mdpi.comcuni.czrsc.org The formation of benzene and other complex organic molecules in interstellar space may be influenced by reactions occurring on the surfaces of ice nanoparticles, where non-covalent interactions can pre-organize reactants like acetylene. mdpi.comcuni.cz Furthermore, the study of analogous systems, such as the borazine-acetylene dimer, provides valuable insights into how the nature of the aromatic ring affects the non-covalent interactions. tandfonline.com Replacing the carbon atoms in benzene with boron and nitrogen in borazine (B1220974) alters the potential energy landscape of the dimer, highlighting the subtle yet significant effects of the electronic structure of the aromatic partner. tandfonline.com
Methodological Advancements for Future Studies of Such Complexes
Progress in both computational and experimental techniques continues to push the boundaries of what can be studied in the realm of non-covalent interactions. On the computational front, the development and refinement of methods such as density functional theory combined with symmetry-adapted perturbation theory (DFT-SAPT) have proven to be highly accurate for studying CH–π and π–π interactions. rsc.org High-level wavefunction methods like the "gold standard" CCSD(T) are now being applied to systems with hundreds of atoms, providing benchmark-quality data for more computationally efficient methods. cecam.org The assessment of various density functional theoretic (DFT) methods has identified functionals like M06-2X and ωB97X-D as being particularly well-suited for describing these types of interactions. nih.gov
Experimentally, a suite of sophisticated spectroscopic techniques is being employed to probe the structure and dynamics of these weakly bound complexes. Resonantly enhanced multiphoton ionization (REMPI) spectroscopy combined with time-of-flight mass spectrometry allows for the study of specific isomers of complexes formed in supersonic molecular beams. aip.orgaip.org Chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy provides high-resolution rotational spectra, yielding precise structural information. rsc.org Matrix isolation infrared spectroscopy remains a powerful tool for trapping and characterizing different isomers of these complexes by observing shifts in their vibrational frequencies. researchgate.net
Furthermore, the application of electrospray ionization mass spectrometry (ESI-MS) has become a recognized approach for characterizing non-covalent complexes in the gas phase. nih.govroyalsocietypublishing.org This technique allows for the study of the stoichiometry, shape, and dynamics of these assemblies. nih.govroyalsocietypublishing.org Looking forward, the integration of machine learning and other data-intensive methodologies with both computational and experimental approaches holds the promise of accelerating the discovery and understanding of non-covalent interactions in increasingly complex systems. cecam.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
